![molecular formula C21H12Cl2N4S B11775666 4-(5-(3,6-Dichlorobenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B11775666.png)

4-(5-(3,6-Dichlorobenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

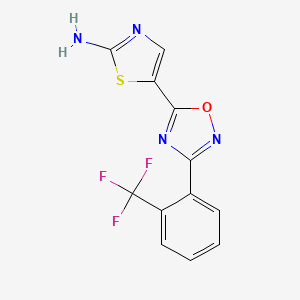

Beschreibung

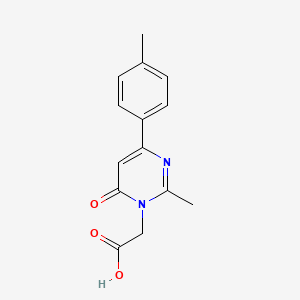

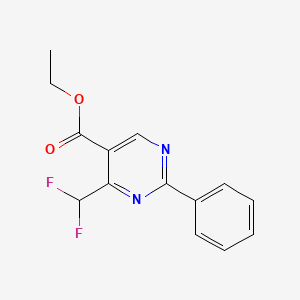

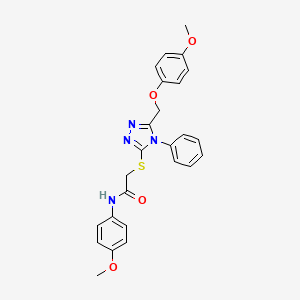

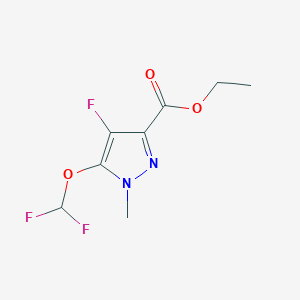

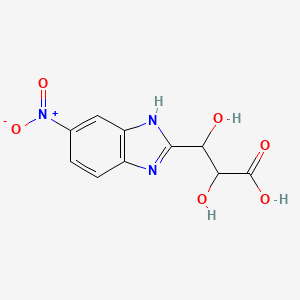

4-(5-(3,6-Dichlorbenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridin ist eine komplexe organische Verbindung, die zur Klasse der heterocyclischen Verbindungen gehört. Sie verfügt über eine einzigartige Struktur, die einen Pyridinring, einen Triazolring und eine Benzo[b]thiophen-Einheit kombiniert.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(5-(3,6-Dichlorbenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridin umfasst typischerweise mehrere Schritte. Eine gängige Methode beginnt mit der Herstellung von 3,6-Dichlorbenzo[b]thiophen, das dann verschiedenen Reaktionen unterzogen wird, um die Triazol- und Pyridinringe einzuführen.

Herstellung von 3,6-Dichlorbenzo[b]thiophen: Dies kann durch Chlorierung von Benzo[b]thiophen mit Reagenzien wie Sulfurylchlorid erreicht werden.

Bildung des Triazolrings: Das 3,6-Dichlorbenzo[b]thiophen wird dann mit Hydrazinhydrat umgesetzt, um ein Hydrazinderivat zu bilden, das mit Phenylisothiocyanat weiter cyclisiert wird, um den Triazolring zu bilden.

Einführung des Pyridinrings: Der letzte Schritt beinhaltet die Reaktion des Triazolderivats mit 4-Brompyridin unter basischen Bedingungen, um die Zielverbindung zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungstechniken und strengen Qualitätskontrollmaßnahmen umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(5-(3,6-Dichlorbenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oxidiert werden.

Reduktion: Die Reduktion kann durch Hydrierung oder Metallhydride erreicht werden.

Substitution: Halogenatome im Benzo[b]thiophenring können unter geeigneten Bedingungen mit Nucleophilen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte

Oxidation: Bildung von Sulfoxiden oder Sulfonen.

Reduktion: Bildung von reduzierten Derivaten mit hydrierten Ringen.

Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

4-(5-(3,6-Dichlorbenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf sein Potenzial als antimikrobielles und Antitumormittel untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und krebshemmende Aktivitäten.

Industrie: Wird bei der Entwicklung fortschrittlicher Materialien verwendet, wie z. B. organische Halbleiter und Leuchtdioden.

Wirkmechanismus

Der Wirkmechanismus von 4-(5-(3,6-Dichlorbenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu ihren biologischen Wirkungen führt. Zum Beispiel kann sie an DNA oder Proteine binden und deren normale Funktion stören, was zum Zelltod in Krebszellen führt.

Wirkmechanismus

The mechanism of action of 4-(5-(3,6-Dichlorobenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3,6-Dichlorbenzo[b]thiophen: Ein Vorläufer bei der Synthese der Zielverbindung.

4-Phenyl-4H-1,2,4-triazol: Teilt die Triazolringstruktur.

Pyridinderivate: Verbindungen mit ähnlichen Pyridinringstrukturen.

Einzigartigkeit

4-(5-(3,6-Dichlorbenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridin ist aufgrund seiner Kombination aus drei verschiedenen heterocyclischen Ringen einzigartig, die ihm einzigartige chemische und biologische Eigenschaften verleihen. Diese strukturelle Komplexität macht es zu einer wertvollen Verbindung für Forschung und potenzielle therapeutische Anwendungen.

Eigenschaften

Molekularformel |

C21H12Cl2N4S |

|---|---|

Molekulargewicht |

423.3 g/mol |

IUPAC-Name |

4-[5-(3,6-dichloro-1-benzothiophen-2-yl)-4-phenyl-1,2,4-triazol-3-yl]pyridine |

InChI |

InChI=1S/C21H12Cl2N4S/c22-14-6-7-16-17(12-14)28-19(18(16)23)21-26-25-20(13-8-10-24-11-9-13)27(21)15-4-2-1-3-5-15/h1-12H |

InChI-Schlüssel |

YVHXSBAHERQLBI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)N2C(=NN=C2C3=C(C4=C(S3)C=C(C=C4)Cl)Cl)C5=CC=NC=C5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Fluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11775622.png)

![7-tert-Butyl 3-methyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-3,7(6H)-dicarboxylate](/img/structure/B11775643.png)